(Z)-2-hydroxy-5-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
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Description
This compound is a complex organic molecule, likely belonging to the class of compounds known as benzylidene . Benzylidene compounds are often used in the cosmetic industry for their ability to protect the skin against UV radiation .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds, such as Schiff bases, are usually prepared by the condensation of aldehydes and/or ketones with primary amines .Scientific Research Applications
UV Filter and Photoprotective Agent
(Z)-2-hydroxy-5-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid: is a potent UV filter. It absorbs ultraviolet radiation in the UVB region (290–320 nm) and is commonly used in sunscreens and cosmetics . Its ability to protect the skin from solar UV radiation damage makes it valuable for preventing sunburn and reducing the risk of skin cancer.
Metal Complexes and Analytical Chemistry
Schiff bases, including those derived from (Z)-2-hydroxy-5-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid , form metal complexes. These complexes have applications in analytical chemistry, catalysis, and materials science. Their unique coordination behavior with metal ions allows for selective detection and quantification of various analytes .
Environmental Degradation Studies
The degradation of (Z)-2-hydroxy-5-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid has been investigated. UV light-activated persulfate (UV/persulfate) effectively removes this compound from aquatic environments. The degradation pathways involve hydroxylation and demethylation, leading to transformation byproducts. However, caution is needed, as some degradation products may exhibit increased toxicity .
Biomarkers of Exposure
Metabolites of (Z)-2-hydroxy-5-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid serve as biomarkers of exposure. For instance, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-NMSI) are detected in urine samples and can indicate exposure to this compound .
properties
IUPAC Name |
2-hydroxy-5-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-19(27)18(14-17)23(30)31/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEYTFHLJWOXRT-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-hydroxy-5-(6-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid |
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